5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bromo-fluorophenyl group and a sulfamoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the bromo and fluoro substituents is often achieved through halogenation reactions, while the sulfamoyl group is introduced via sulfonation. The final step involves the coupling of the N-ethyl group to the benzamide core under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions could result in various substituted benzamides, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-methylbenzamide
- 5-[(4-chloro-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- 5-[(4-bromo-2-chlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Uniqueness
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide stands out due to its specific combination of substituents, which can confer unique chemical and biological properties. The presence of both bromo and fluoro groups, along with the sulfamoyl and N-ethyl groups, can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S/c1-3-19-16(21)13-9-12(6-4-10(13)2)24(22,23)20-15-7-5-11(17)8-14(15)18/h4-9,20H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIKGQODKHDAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.